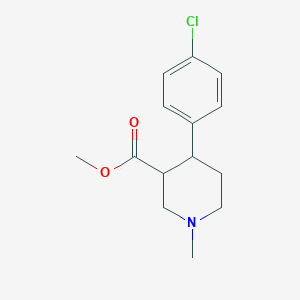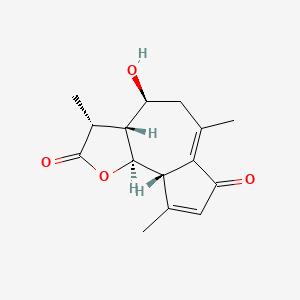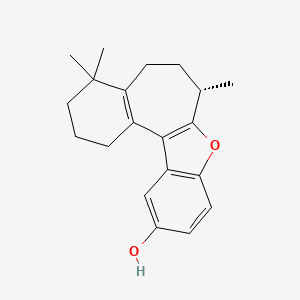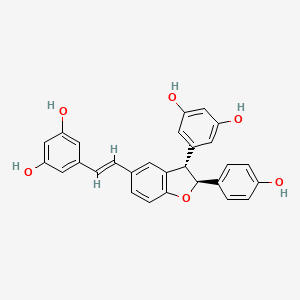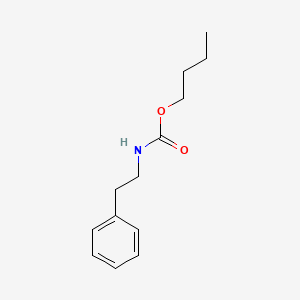
cis,cis-Dodeca-3,6-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis,cis-dodeca-3,6-dienoic acid is a dodecadienoic acid.
Scientific Research Applications
Enzymatic Activity and Biohydrogenation
Research by Kepler and Tove (1967) identified the role of Butyrivibrio fibrisolvens in the biohydrogenation of unsaturated fatty acids, producing conjugated dienoic acids like cis,cis-Dodeca-3,6-dienoic acid. Their work highlighted the purification and properties of linoleate Δ12-cis,Δ11-trans-isomerase, an enzyme localized in the cell envelope, and its role in isomerization of linoleic acid (Kepler & Tove, 1967).
Antibiotic Composition
Iwasaki et al. (1973) discovered that compounds related to cis,cis-Dodeca-3,6-dienoic acid are constituents in the structures of enduracidins A and B, a class of antibiotics. This showcases the importance of such compounds in the development and composition of antibiotic substances (Iwasaki et al., 1973).
Role in Autoxidation
Atkinson and Gilby (1970) studied the major hydrocarbon cis, cis-6,9-heptacosadiene in the American Cockroach, which solidifies in air by autoxidation. This research provides insights into the autoxidation process of similar dienes, including cis,cis-Dodeca-3,6-dienoic acid (Atkinson & Gilby, 1970).
Heterogeneous Catalysis
Bernas et al. (2003) explored the isomerization of linoleic acid over supported ruthenium catalysts, relevant to understanding the transformations of cis,cis-Dodeca-3,6-dienoic acid in the presence of catalysts. This study contributes to our understanding of catalytic processes involving similar unsaturated fatty acids (Bernas et al., 2003).
Biosynthesis and NMR Studies
Baenziger, Smith, and Hill (1987) developed a unique procedure for the biosynthesis of specifically deuteriated cis,cis-octadeca-6,9-dienoic acids, which are structurally related to cis,cis-Dodeca-3,6-dienoic acid. Their research is crucial in understanding the biosynthesis and NMR analysis of similar diunsaturated fatty acids (Baenziger, Smith, & Hill, 1987).
Gene Expression in Adipocytes
Choi et al. (2000) studied the effects of conjugated linoleic acids, related to cis,cis-Dodeca-3,6-dienoic acid, on lipid composition and gene expression. This provides valuable information on how similar compounds can influence biological processes at the molecular level (Choi et al., 2000).
Lipopolysaccharides in Salmonella
Wollenweber et al. (2005) identified the role of cis-delta 9-16:1 in the lipid-A portion of lipopolysaccharides in Salmonella strains. This research is significant for understanding the behavior of similar fatty acids in bacterial structures (Wollenweber, Schlecht, Lüderitz, & Rietschel, 2005).
Synthesis and Characterization
Christie and Holman (1967) synthesized a complete series of methylene-interrupted cis,cis-octadecadienoic acids, providing a framework for understanding the synthesis and properties of similar compounds like cis,cis-Dodeca-3,6-dienoic acid (Christie & Holman, 1967).
properties
Product Name |
cis,cis-Dodeca-3,6-dienoic acid |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
(3Z,6Z)-dodeca-3,6-dienoic acid |
InChI |
InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h6-7,9-10H,2-5,8,11H2,1H3,(H,13,14)/b7-6-,10-9- |
InChI Key |
QHRHXXRXWDTFLI-HZJYTTRNSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



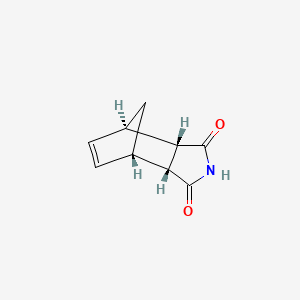
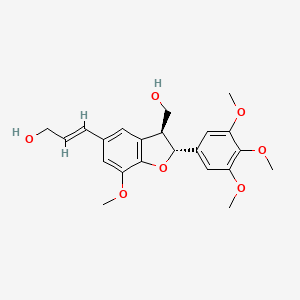
![1,4-Dioxaspiro[2.3]hexane](/img/structure/B1249213.png)
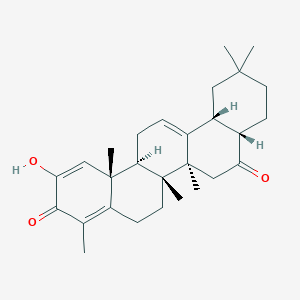


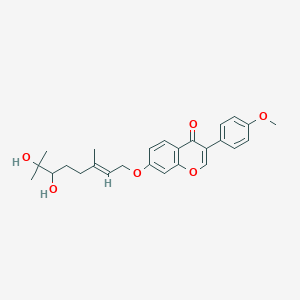
![5-methoxy-2,2-dimethyl-6-[(E)-2-methylbut-2-enoyl]-10-propyl-pyrano[2,3-f]chromen-8-one](/img/structure/B1249219.png)

